Cas no 1182709-86-9 (2,6-Dichloro-4-fluorobenzaldehyde)

2,6-Dichloro-4-fluorobenzaldehyde is a halogenated benzaldehyde derivative with the molecular formula C₇H₃Cl₂FO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its distinct substitution pattern—featuring two chlorine atoms at the 2- and 6-positions and a fluorine atom at the 4-position—enhances its reactivity and selectivity in cross-coupling and condensation reactions. The electron-withdrawing effects of the halogens contribute to its utility in forming complex aromatic structures. With high purity and stability under standard conditions, it is a reliable building block for researchers in medicinal and materials chemistry. Proper handling and storage are recommended due to its aldehyde functionality.
2,6-Dichloro-4-fluorobenzaldehyde structure
1182709-86-9 structure
Product Name:2,6-Dichloro-4-fluorobenzaldehyde
CAS No:1182709-86-9
MF:C7H3Cl2FO
MW:193.00252366066
MDL:MFCD20526366
CID:1025723
PubChem ID:53440603
Update Time:2025-10-31

2,6-Dichloro-4-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2,6-Dichloro-4-fluorobenzaldehyde
    • UOQMGQYMDHYXTB-UHFFFAOYSA-N
    • PC53258
    • FCH1418160
    • AX8224422
    • AB0036555
    • ST24021564
    • Y3756
    • CS-0042652
    • MFCD20526366
    • AMY28044
    • AKOS016002611
    • VF56WL5U56
    • 2,6-Dichloro-4-fluoro-benzaldehyde
    • DB-329683
    • UNII-VF56WL5U56
    • 1182709-86-9
    • Benzaldehyde, 2,6-dichloro-4-fluoro-
    • DTXSID60702679
    • SY108296
    • DS-17688
    • CL9230
    • SCHEMBL17056841
    • DTXCID30653427
    • MDL: MFCD20526366
    • Inchi: 1S/C7H3Cl2FO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
    • InChI Key: UOQMGQYMDHYXTB-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1C=O)Cl)F

Computed Properties

  • Exact Mass: 191.9544983g/mol
  • Monoisotopic Mass: 191.9544983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 141
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 17.1
  • XLogP3: 2.7

Experimental Properties

  • Density: 1.493±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 235.5±35.0 ºC (760 Torr),
  • Flash Point: 96.2±25.9 ºC,
  • Solubility: Almost insoluble (0.025 g/l) (25 º C),

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2,6-Dichloro-4-fluorobenzaldehyde Related Literature

Additional information on 2,6-Dichloro-4-fluorobenzaldehyde

Introduction to 2,6-Dichloro-4-fluorobenzaldehyde (CAS No: 1182709-86-9)

2,6-Dichloro-4-fluorobenzaldehyde, identified by its Chemical Abstracts Service (CAS) number 1182709-86-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This aromatic aldehyde features a unique structural motif, combining chlorine and fluorine substituents on a benzene ring, which endows it with distinct chemical properties and reactivity patterns. Its molecular structure not only makes it a valuable intermediate in synthetic chemistry but also positions it as a key building block for the development of novel bioactive molecules.

The compound’s significance stems from its ability to participate in a wide range of chemical transformations, including condensation reactions, nucleophilic additions, and cross-coupling processes. These reactions are fundamental to the synthesis of more complex molecules, particularly in the context of drug discovery. The presence of both electron-withdrawing chloro groups and an electron-donating fluorine atom creates a balance that influences the compound’s electronic properties, making it particularly useful in directing specific synthetic pathways.

In recent years, 2,6-Dichloro-4-fluorobenzaldehyde has been explored as a precursor in the synthesis of various pharmacologically relevant scaffolds. For instance, its application in constructing heterocyclic compounds has shown promise in targeting specific biological pathways. Researchers have leveraged its reactivity to develop derivatives with potential antimicrobial, anti-inflammatory, and even anticancer properties. The benzaldehyde moiety itself is well-known for its role in forming Schiff bases and other functionalized compounds that exhibit interesting biological activities.

One of the most compelling aspects of 2,6-Dichloro-4-fluorobenzaldehyde is its versatility in medicinal chemistry. The chlorine atoms enhance electrophilic aromatic substitution reactions, while the fluorine atom can modulate metabolic stability and binding affinity. This combination allows chemists to fine-tune the properties of resulting molecules during drug development. Recent studies have highlighted its use in generating substituted benzodiazepines and benzothiazines, which are known for their therapeutic effects on neurological disorders.

The agrochemical sector has also recognized the utility of 2,6-Dichloro-4-fluorobenzaldehyde as an intermediate for synthesizing novel pesticides and herbicides. Its structural features contribute to the development of compounds that can interact effectively with biological targets in pests while maintaining environmental safety. The incorporation of fluorine into agrochemicals has been shown to improve their resistance to degradation, thereby extending their efficacy in field applications.

From a synthetic chemistry perspective, 2,6-Dichloro-4-fluorobenzaldehyde serves as a critical component in multi-step syntheses. Its ability to undergo selective functionalization allows for the creation of diverse molecular architectures. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have further expanded its synthetic utility, enabling access to complex fused ring systems that are prevalent in many biologically active natural products.

The industrial production of 2,6-Dichloro-4-fluorobenzaldehyde adheres to stringent quality control measures to ensure consistency and purity. Manufacturers employ sophisticated purification techniques such as recrystallization and distillation to meet the demands of research institutions and pharmaceutical companies. The compound’s stability under various storage conditions also makes it a practical choice for long-term research applications.

In conclusion, 2,6-Dichloro-4-fluorobenzaldehyde (CAS No: 1182709-86-9) represents a cornerstone molecule in modern chemical synthesis and drug development. Its unique structural features enable diverse applications across multiple sectors, from pharmaceuticals to agrochemicals. As research continues to uncover new methodologies for utilizing this compound, its importance is expected to grow further, solidifying its role as an indispensable tool in the chemist’s arsenal.

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(CAS:1182709-86-9)2,6-Dichloro-4-fluorobenzaldehyde
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Quantity:10g/25g
Price ($):168.0/316.0
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